
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol, also known as PETT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PETT belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit acetylcholinesterase activity, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to protect dopaminergic neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol exerts its biological effects through various pathways, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its high potency, specificity, and selectivity. 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is also relatively easy to synthesize and purify. However, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol has certain limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol. One direction is to further investigate the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential targets in various diseases. Another direction is to optimize the synthesis method of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol to improve its yield and purity. Additionally, studies can be conducted to evaluate the pharmacokinetics and pharmacodynamics of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol in vivo, which can provide valuable information for its potential clinical applications. Finally, the development of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability can also be explored.
In conclusion, 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a promising compound with potential therapeutic applications in various diseases. Its diverse biological activities and relatively simple synthesis method make it an attractive target for scientific research. Further studies are needed to fully understand the mechanism of action of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential clinical applications.
Métodos De Síntesis
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multi-step process involving the reaction between 2-phenylethylamine and 2-bromo-1-propanol, followed by the condensation of the resulting product with thiosemicarbazide and sodium ethoxide. The final product is obtained after cyclization and deprotection reactions. The purity of 5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
3-(2-phenylethyl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-10-16-12(14-15-13(16)17)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARPAFCPKLMQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

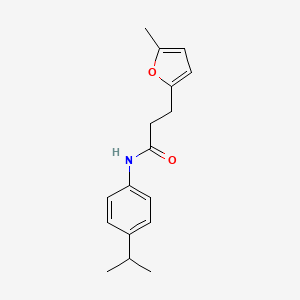


![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)


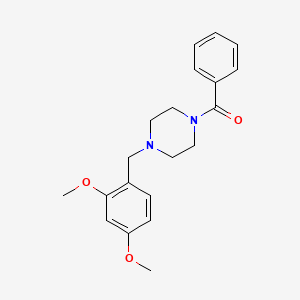
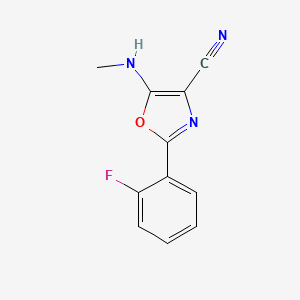
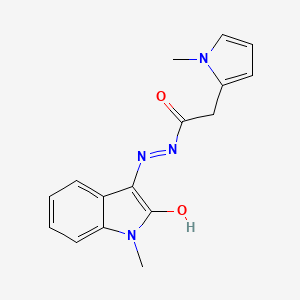
![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)
![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
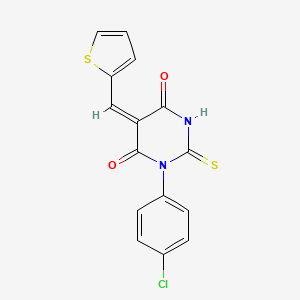
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)
![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)